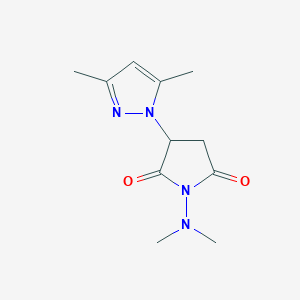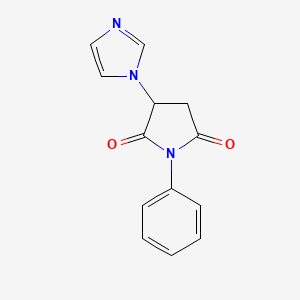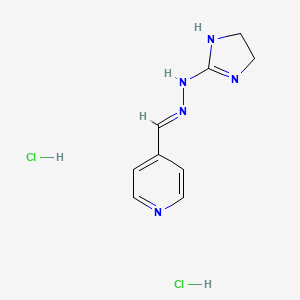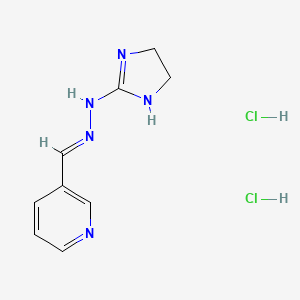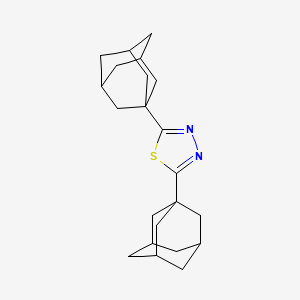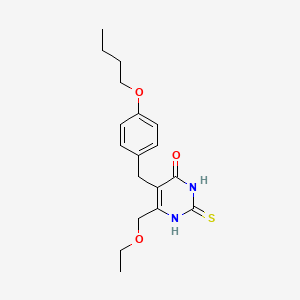
5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol
Übersicht
Beschreibung
5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol, also known as BEMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BEMP is a pyrimidine derivative that contains both thiol and ether functional groups, which make it a versatile molecule for various chemical reactions and biological interactions.
Wissenschaftliche Forschungsanwendungen
5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol has been widely used in scientific research due to its potential applications in various fields. One of the most significant research areas for 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol is in the development of new drugs and therapies. 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for treating conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders. 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol has also been used as a probe molecule in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol is not fully understood, but it is believed to involve its thiol and ether functional groups. 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol has been shown to interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are involved in various cellular processes and can cause oxidative stress and damage. 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol may also modulate various signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol has been shown to have various biochemical and physiological effects, which make it a promising compound for scientific research. 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol has been shown to have potent antioxidant and anti-inflammatory properties, which can protect cells and tissues from oxidative stress and inflammation. 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol has also been shown to modulate various signaling pathways, which can affect cellular processes such as cell growth, differentiation, and apoptosis. Additionally, 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol has been shown to have low toxicity and good bioavailability, which make it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol has several advantages and limitations for lab experiments. One of the main advantages is its versatility, as it can be used in various chemical reactions and biological assays. 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol also has low toxicity and good stability, which make it easy to handle and store. However, 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol has some limitations, such as its relatively high cost and limited availability. Additionally, 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol may not be suitable for certain experiments due to its specific chemical properties and interactions.
Zukünftige Richtungen
There are several future directions for 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol research, including its potential applications in drug development and disease treatment. 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol may also be used as a probe molecule in biochemical assays to study enzyme kinetics and protein-ligand interactions. Additionally, 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol may be modified to enhance its properties and specificity, such as through the addition of targeting moieties or modifications to its functional groups. Further research is needed to fully understand the mechanism of action and potential applications of 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol.
In conclusion, 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol is a promising compound for scientific research due to its unique properties and potential applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol have been discussed in this paper. Further research is needed to fully understand the potential of 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol in various fields, including drug development and disease treatment.
Eigenschaften
IUPAC Name |
5-[(4-butoxyphenyl)methyl]-6-(ethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-3-5-10-23-14-8-6-13(7-9-14)11-15-16(12-22-4-2)19-18(24)20-17(15)21/h6-9H,3-5,10-12H2,1-2H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEULTCDBGWMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC2=C(NC(=S)NC2=O)COCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butoxybenzyl)-6-(ethoxymethyl)-2-sulfanylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-methyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B3831467.png)
![1,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine](/img/structure/B3831477.png)
![3'-bromo-4'-imino-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B3831485.png)
![2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3831499.png)
![[5-(1-phenylcyclopentyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3831500.png)

